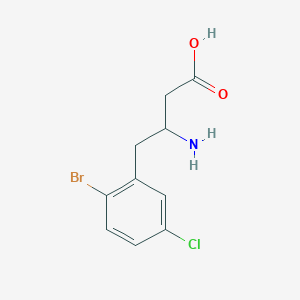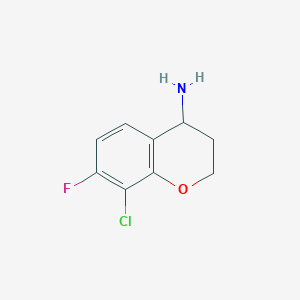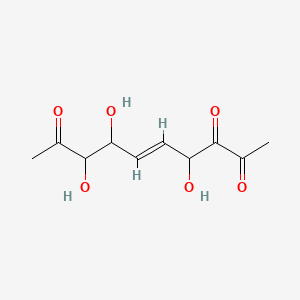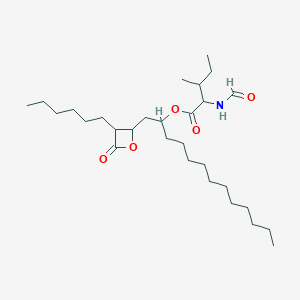![molecular formula C26H35F3O13S B12291183 [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[84003,8]tetradecan-2-yl] benzoate is a complex organic compound characterized by multiple methoxy and methyl groups, a trifluoromethylsulfonyloxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate likely involves multiple steps, including the formation of the tetraoxatricyclo structure, introduction of methoxy and methyl groups, and the addition of the trifluoromethylsulfonyloxy and benzoate ester groups. Typical reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis. These methods ensure high yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the benzoate ester or trifluoromethylsulfonyloxy group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles in organic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, stereochemistry, and molecular interactions.
Biology
In biological research, the compound could be used to investigate enzyme interactions, cellular uptake, and metabolic pathways.
Medicine
Potential medical applications include drug development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate: Lacks the trifluoromethylsulfonyloxy group.
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] acetate: Contains an acetate ester instead of a benzoate ester.
Uniqueness
The presence of the trifluoromethylsulfonyloxy group and the benzoate ester in [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate distinguishes it from similar compounds, potentially leading to unique chemical properties and applications.
Properties
Molecular Formula |
C26H35F3O13S |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
[5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate |
InChI |
InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3 |
InChI Key |
JKOKAMIFWNDNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
